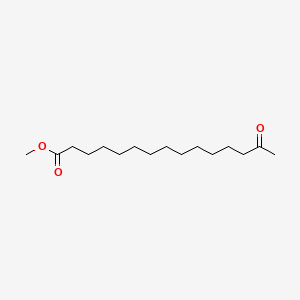
Methyl 14-oxopentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 14-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl pentadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces the ketone functionality at the 14th position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 14-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 14-oxopentadecanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of methyl 14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites that exert various effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 14-oxopentadecanoate can be compared with other similar compounds such as:
Methyl 14-hydroxypentadecanoate: This compound has a hydroxyl group instead of a ketone group at the 14th position, leading to different chemical properties and reactivity.
Methyl 14-aminopentadecanoate:
Methyl 14-bromopentadecanoate: The bromine atom at the 14th position imparts unique reactivity and potential for further functionalization.
Eigenschaften
CAS-Nummer |
54889-71-3 |
|---|---|
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
methyl 14-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
VIOSWQDNSOAXDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




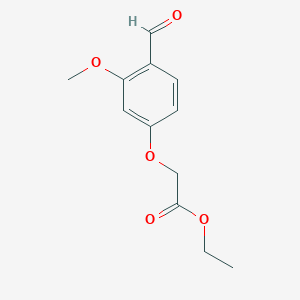
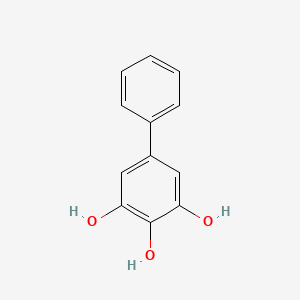
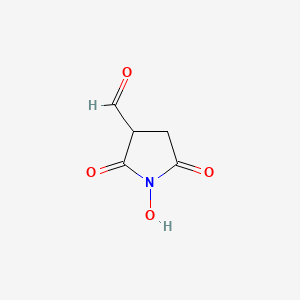
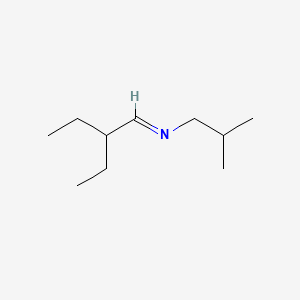

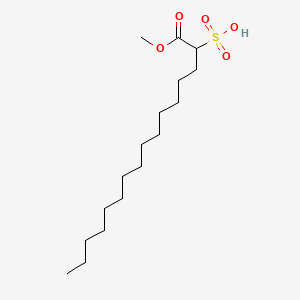

![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

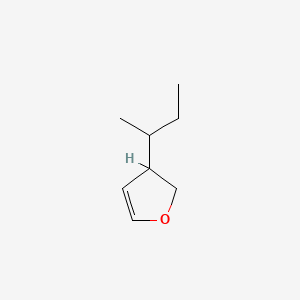
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
